molecular formula C24H23N3O3S2 B2759915 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 919852-68-9

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2759915
M. Wt: 465.59
InChI Key: NGULQNNOHDTISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metabolic Stability Improvement

A study aimed to improve the metabolic stability of a potent inhibitor of PI3Kα and mTOR, which shares structural similarity with the specified compound. By examining various 6,5-heterocyclic analogues, researchers sought alternatives to reduce metabolic deacetylation, which is a common issue with such compounds (Stec et al., 2011).

2. Antimicrobial Activity

Derivatives of the specified compound have been investigated for their antimicrobial properties. A study explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nitrogen-based nucleophiles, yielding compounds with significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).

3. Synthetic Methodology Development

Research into the synthesis of novel compounds involving the specified chemical structure has led to the development of alternative products through one-pot cyclocondensation reactions. Such studies contribute to advancing synthetic methodologies in organic chemistry, enabling the production of complex molecules for further scientific exploration (Krauze et al., 2007).

4. Antimalarial and COVID-19 Applications

Another study focused on the synthesis of sulfonamides, including derivatives similar to the specified compound, for their antimalarial activity. These compounds were also evaluated for their potential as COVID-19 drugs, with theoretical calculations and molecular docking studies supporting their use against relevant targets. This highlights the compound's potential in contributing to treatments for infectious diseases (Fahim & Ismael, 2021).

5. Inhibitory Action on Carbonic Anhydrase

Research into thiazolylsulfonamides related to the specified compound has shown promising results as inhibitors of human carbonic anhydrase isoforms. Such compounds could have significant implications in treating various pathologies, including cancer and glaucoma, due to their inhibitory action (Carta et al., 2017).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-12-17(2)23-21(13-16)31-24(26-23)27(15-19-6-4-5-11-25-19)22(28)14-18-7-9-20(10-8-18)32(3,29)30/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGULQNNOHDTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.